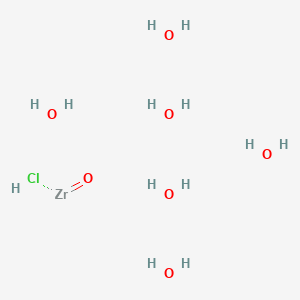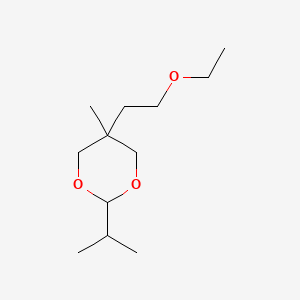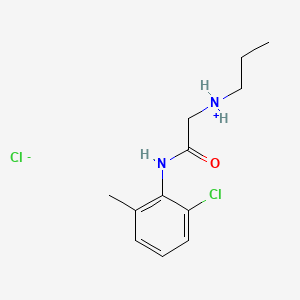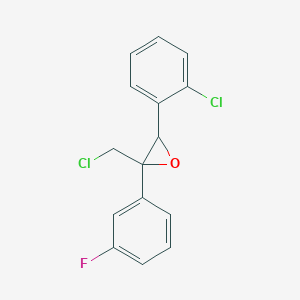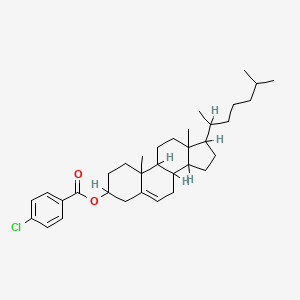
Cholest-5-en-3beta-yl p-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholest-5-en-3beta-yl p-chlorobenzoate is a chemical compound with the molecular formula C34H49ClO2 It is a derivative of cholesterol, where the hydroxyl group at the 3-beta position is esterified with p-chlorobenzoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cholest-5-en-3beta-yl p-chlorobenzoate typically involves the esterification of cholesterol with p-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete esterification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Cholest-5-en-3beta-yl p-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The p-chlorobenzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in the formation of various ester derivatives.
科学的研究の応用
Cholest-5-en-3beta-yl p-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of cholesterol derivatives on biological membranes and cellular processes.
Medicine: Research into its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceutical formulations, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of cholest-5-en-3beta-yl p-chlorobenzoate involves its interaction with biological membranes and proteins. The compound’s lipophilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, it may interact with specific proteins or enzymes, influencing their activity and function. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Cholest-5-en-3beta-yl p-nitrobenzoate: Similar in structure but with a nitro group instead of a chloro group.
Cholest-5-en-3beta-yl acetate: An ester derivative with an acetate group.
Cholest-5-en-3beta-yl propanoate: Another ester derivative with a propanoate group.
Uniqueness
Cholest-5-en-3beta-yl p-chlorobenzoate is unique due to the presence of the p-chlorobenzoate group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the chloro group plays a crucial role, such as in certain synthetic pathways or biological studies.
特性
CAS番号 |
22575-27-5 |
|---|---|
分子式 |
C34H49ClO2 |
分子量 |
525.2 g/mol |
IUPAC名 |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C34H49ClO2/c1-22(2)7-6-8-23(3)29-15-16-30-28-14-11-25-21-27(37-32(36)24-9-12-26(35)13-10-24)17-19-33(25,4)31(28)18-20-34(29,30)5/h9-13,22-23,27-31H,6-8,14-21H2,1-5H3 |
InChIキー |
LOSYTXYCFKYHMJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


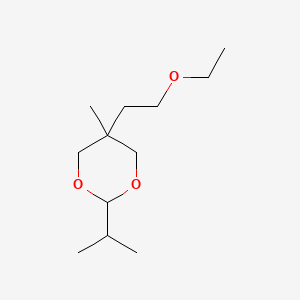
![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)
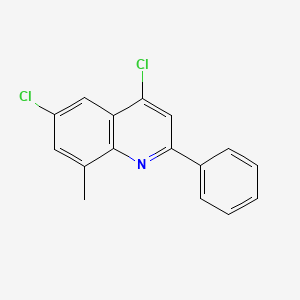
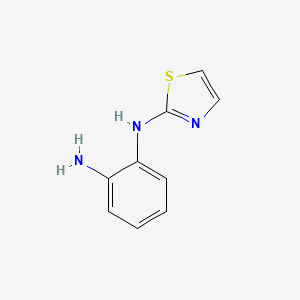
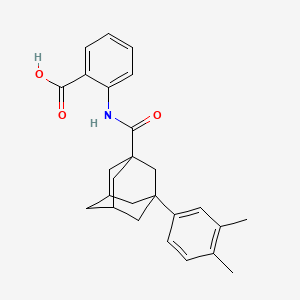
![6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol](/img/structure/B13754561.png)
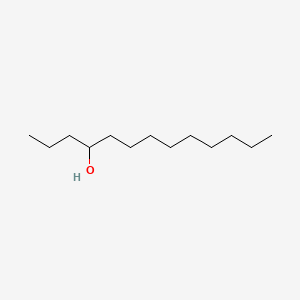
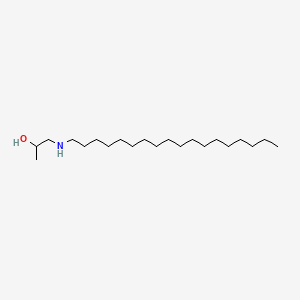

![1,5,13,17,22-Pentaazatricyclo[15.2.2.1~7,11~]docosa-7(22),8,10-triene-6,12-dione](/img/structure/B13754595.png)
